1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one
Overview
Description
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom at the 5-position of the pyridine ring, which can significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoropyridine-2-carboxylic acid or its derivatives.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 2-methylpropan-1-ol in the presence of a base such as triethylamine to form the target compound.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Reagents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-ol (alcohol), 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine (amine), and 1-(5-fluoropyridin-2-yl)-2-methylpropanoic acid (carboxylic acid).
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in understanding the role of fluorinated compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds: 1-(5-fluoropyridin-2-yl)propan-1-ol, 1-(5-fluoropyridin-2-yl)ethanone, and 1-(5-fluoropyridin-2-yl)butan-1-one.
Uniqueness: The presence of the methyl group at the 2-position distinguishes 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one from its analogs, potentially affecting its reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in multiple fields.
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Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRXRQWTDFBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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